molecular formula C7H13F3N2O2 B13145791 2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid

2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid

Cat. No.: B13145791
M. Wt: 214.19 g/mol
InChI Key: VFVDDEWOIORIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid involves several steps. One common synthetic route includes the reaction of a suitable precursor with trifluoromethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid can be compared with other similar compounds, such as:

    2-Amino-6-(methylthio)hexanoic acid: Differing by the presence of a methylthio group instead of trifluoromethyl.

    2-Amino-6,6,6-trifluorohexanoic acid: Lacking the methylamino group.

    2-Amino-5-(methylamino)hexanoic acid: Lacking the trifluoromethyl group.

These comparisons highlight the unique properties of this compound, such as its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C7H13F3N2O2

Molecular Weight

214.19 g/mol

IUPAC Name

2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid

InChI

InChI=1S/C7H13F3N2O2/c1-12-5(7(8,9)10)3-2-4(11)6(13)14/h4-5,12H,2-3,11H2,1H3,(H,13,14)

InChI Key

VFVDDEWOIORIBQ-UHFFFAOYSA-N

Canonical SMILES

CNC(CCC(C(=O)O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.